An In-depth Technical Guide to 2-(2-Fluorobenzenesulfonyl)acetic acid (CAS Number 1152523-46-0)
An In-depth Technical Guide to 2-(2-Fluorobenzenesulfonyl)acetic acid (CAS Number 1152523-46-0)
A Note to the Researcher: Information specifically detailing the synthesis and biological activity of 2-(2-Fluorobenzenesulfonyl)acetic acid is limited in currently available scientific literature. This guide, therefore, presents a comprehensive overview based on established principles of organic synthesis for analogous compounds and explores potential applications derived from structurally related molecules. The protocols and mechanistic discussions are provided to empower researchers in their investigation of this compound.
Introduction
2-(2-Fluorobenzenesulfonyl)acetic acid is an organofluorine compound featuring a fluorinated phenyl ring linked to an acetic acid moiety via a sulfonyl group. The presence of the fluorine atom and the sulfonylacetic acid functional group suggests its potential utility as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a proposed synthetic pathway, explores potential biological applications based on analogous structures, and offers a framework for its investigation.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 1152523-46-0 | Enamine |
| Molecular Formula | C8H7FO4S | Enamine |
| Molecular Weight | 218.20 g/mol | Enamine |
| Predicted LogP | 0.85 | ChemDraw |
| Predicted pKa | ~2.5 (acetic acid proton) | ChemDraw |
Proposed Synthesis
A plausible and efficient synthesis of 2-(2-Fluorobenzenesulfonyl)acetic acid can be envisioned through a three-step sequence starting from readily available 2-fluoroaniline. This proposed pathway leverages well-established reactions in organosulfur chemistry.
Caption: Proposed synthetic workflow for 2-(2-Fluorobenzenesulfonyl)acetic acid.
Experimental Protocol: A General Guideline
Step 1: Synthesis of 2-Fluorobenzenesulfonyl chloride
This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines.[1]
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Diazotization: To a stirred solution of 2-fluoroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated HCl and acetic acid), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting aniline.
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Sulfonylation: The resulting diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
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Work-up and Isolation: The reaction mixture is poured into ice-water, and the crude 2-fluorobenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of Sodium 2-fluorobenzenesulfinate
The reduction of sulfonyl chlorides to their corresponding sulfinate salts is a standard transformation.[2]
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Reduction: 2-Fluorobenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent mixture (e.g., water/ethanol). A solution of sodium sulfite (1.2 equivalents) in water is added, and the mixture is heated to reflux.
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Isolation: After cooling, the sodium 2-fluorobenzenesulfinate may precipitate. If not, the solvent is removed under reduced pressure, and the crude salt is used in the next step without further purification, or it can be purified by recrystallization.
Step 3: Synthesis of 2-(2-Fluorobenzenesulfonyl)acetic acid
The final step involves the alkylation of the sulfinate salt with an appropriate haloacetic acid ester, followed by hydrolysis.
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Alkylation: Sodium 2-fluorobenzenesulfinate (1 equivalent) and ethyl chloroacetate (1.1 equivalents) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
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Work-up and Ester Isolation: The reaction mixture is cooled and poured into water. The product, ethyl 2-(2-fluorobenzenesulfonyl)acetate, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude ester can be purified by column chromatography.
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Hydrolysis: The purified ester is dissolved in a mixture of a suitable solvent (e.g., THF/water) and treated with a base such as lithium hydroxide (LiOH) at room temperature.
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Final Product Isolation: Upon completion of the hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl), and the final product, 2-(2-Fluorobenzenesulfonyl)acetic acid, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the pure product.
Potential Applications in Drug Discovery: Targeting the GPR40 (FFA1) Receptor
While no specific biological activity has been reported for 2-(2-Fluorobenzenesulfonyl)acetic acid, the structurally related phenylsulfonyl acetic acid scaffold has been identified in potent and selective agonists of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3] GPR40 is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[4][5][6]
Mechanism of Action of GPR40 Agonists
GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[7] Activation of GPR40 leads to the potentiation of glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of many antidiabetic drugs.[5][6]
Caption: Potential mechanism of action via GPR40 agonism.
The 2-fluorobenzenesulfonyl moiety of the title compound could potentially interact with the receptor's binding pocket, while the acetic acid group is crucial for mimicking the endogenous fatty acid ligands. The fluorine atom may enhance binding affinity and improve pharmacokinetic properties.
Future Directions and Research
The lack of specific data on 2-(2-Fluorobenzenesulfonyl)acetic acid presents an opportunity for novel research. Key areas of investigation should include:
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Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).
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In Vitro Biological Evaluation: The compound should be screened for its activity as a GPR40 agonist in cell-based assays measuring intracellular calcium mobilization or insulin secretion in pancreatic β-cell lines.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs would help to elucidate the SAR and optimize potency and selectivity.
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Pharmacokinetic Profiling: In vitro and in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be crucial for its development as a potential drug candidate.
Conclusion
2-(2-Fluorobenzenesulfonyl)acetic acid is a compound with significant potential in the field of medicinal chemistry, particularly in the context of developing novel therapeutics for type 2 diabetes. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis and investigation as a potential GPR40 agonist. The proposed methodologies and the outlined research directions are intended to facilitate and inspire further exploration of this promising molecule.
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